Cas no 871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

4-((4-フルオロベンジル)オキシ)フェニルボロン酸は、有機合成化学において重要なボロン酸誘導体です。この化合物は、スズキ・宮浦カップリング反応などのクロスカップリング反応において優れた反応性を示し、医薬品中間体や機能性材料の合成に広く利用されています。4-フルオロベンジルオキシ基の導入により、分子の溶解性と安定性が向上していることが特徴です。また、ボロン酸基の高い反応選択性により、複雑な芳香族化合物の効率的な構築が可能となります。取り扱い時には適切な保護措置が必要ですが、乾燥状態で安定に保存できる利点があります。

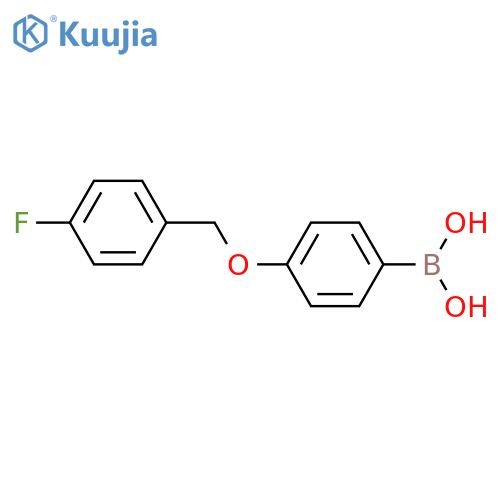

871125-82-5 structure

商品名:(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

CAS番号:871125-82-5

MF:C13H12BFO3

メガワット:246.041987419128

MDL:MFCD07784403

CID:719245

PubChem ID:24884331

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

- 4-(4′-Fluorobenzyloxy)phenylboronic acid

- 4-(4'-FLUOROBENZYLOXY)PHENYLBORONIC ACID

- Boronic acid,B-[4-[(4-fluorophenyl)methoxy]phenyl]-

- {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid

- HNQLLMVLGZJPJT-UHFFFAOYSA-N

- X2581

- CS-0157514

- MFCD07784403

- (4-((4-Fluorobenzyl)oxy)phenyl)boronicacid

- D82714

- 4-[(4-Fluorobenzyl)oxy]phenylboronic Acid

- AS-65727

- DTXSID20584736

- SY317019

- [4-[(4-fluorophenyl)methoxy]phenyl]boronic acid

- A900037

- 4-((4-fluorobenzyl)oxy)phenylboronic acid

- BP-11449

- FT-0710910

- 4-(4'-Fluorobenzyloxy)phenylboronic acid, >=95%

- AKOS009318400

- 871125-82-5

- SCHEMBL2345827

- DB-076843

- 4-[(4-FLUOROPHENYL)METHOXY]PHENYLBORONIC ACID

-

- MDL: MFCD07784403

- インチ: 1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2

- InChIKey: HNQLLMVLGZJPJT-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])OC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 246.0863526g/mol

- どういたいしつりょう: 246.0863526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 密度みつど: 1.26

- ゆうかいてん: 165-170 °C

- ふってん: 423.2°C at 760 mmHg

- フラッシュポイント: 209.7°C

- 屈折率: 1.577

- PSA: 49.69000

- LogP: 1.08450

- じょうきあつ: 0.0±1.1 mmHg at 25°C

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271574-25 g |

4-(4'-Fluorobenzyloxy)phenylboronic acid; . |

871125-82-5 | 25g |

€639.10 | 2023-04-26 | ||

| Apollo Scientific | PC430510-1g |

4-(4'-Fluorobenzyloxy)phenylboronic acid |

871125-82-5 | 1g |

£30.00 | 2025-02-21 | ||

| Chemenu | CM137489-5g |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95%+ | 5g |

$112 | 2023-02-01 | |

| Chemenu | CM137489-5g |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95 % | 5g |

$94 | 2021-08-05 | |

| Ambeed | A252384-250mg |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95% | 250mg |

$14.0 | 2024-04-16 | |

| Aaron | AR003KR0-1g |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95% | 1g |

$37.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D749294-1g |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95+% | 1g |

$80 | 2024-06-07 | |

| eNovation Chemicals LLC | D749294-250mg |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95+% | 250mg |

$65 | 2025-02-21 | |

| Ambeed | A252384-1g |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95% | 1g |

$39.0 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BA680-200mg |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid |

871125-82-5 | 95+% | 200mg |

81.0CNY | 2021-07-10 |

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid) 関連製品

- 1072952-03-4(3-(4'-Fluorobenzyloxy)phenylboronic Acid)

- 870779-01-4(2-(4'-Fluorobenzyloxy)phenylboronic acid)

- 850589-56-9(3-Benzyloxy-5-fluorophenylboronic acid)

- 133057-83-7(4-Benzyloxy-3-fluorophenylboronic acid)

- 166744-78-1(4-Benzyloxy-2-fluorophenylboronic acid)

- 779331-47-4(2-(Benzyloxy)-5-fluorophenylboronic Acid)

- 1217500-68-9((5-(Benzyloxy)-2-fluorophenyl)boronic acid)

- 849062-13-1(3-(2'-Fluorobenzyloxy)phenylboronic Acid)

- 848779-87-3(2-(Benzyloxy)-4-fluorophenylboronic Acid)

- 957034-74-1(3-Benzyloxy-4-fluorophenylboronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871125-82-5)(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):355.0